molecular formula C6H5NOS B1293946 2-(Isothiocyanatomethyl)furan CAS No. 4650-60-6

2-(Isothiocyanatomethyl)furan

Cat. No.: B1293946
CAS No.: 4650-60-6
M. Wt: 139.18 g/mol
InChI Key: ICXYINJACKJQQV-UHFFFAOYSA-N
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Description

2-(Isothiocyanatomethyl)furan, also known as 2-Furfuryl Isothiocyanate, is a chemical compound with the molecular formula C6H5NOS. It is characterized by a furan ring with an isothiocyanatomethyl group attached. This compound is used primarily for research purposes and has various applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

2-(Isothiocyanatomethyl)furan has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

This compound is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Biochemical Analysis

Biochemical Properties

2-(Isothiocyanatomethyl)furan plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound is known to form covalent bonds with nucleophilic amino acid residues in proteins, such as cysteine, lysine, and histidine . These interactions can lead to the modification of protein function and structure, which is crucial for studying protein-protein interactions and enzyme activity.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism . The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can lead to cellular damage and apoptosis . Additionally, this compound has been shown to inhibit the growth of certain cancer cell lines by interfering with cell cycle progression and inducing cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules . The compound can inhibit or activate enzymes by modifying their active sites, leading to changes in enzyme activity . It can also bind to DNA and RNA, affecting gene expression and transcriptional regulation . These interactions are critical for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light and heat . Long-term exposure to this compound has been shown to cause persistent oxidative stress and cellular damage . These temporal effects are important for designing experiments and interpreting results in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects . At higher doses, it can cause significant liver and kidney damage due to its hepatotoxic and nephrotoxic properties . The threshold for these adverse effects is dose-dependent, and careful consideration of dosage is essential for minimizing toxicity in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound can interact with cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause cellular damage . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects . The distribution pattern of this compound is influenced by its chemical properties, such as solubility and molecular size.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment . Post-translational modifications and targeting signals play a role in directing this compound to specific organelles, where it can exert its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isothiocyanatomethyl)furan typically involves the reaction of furfuryl alcohol with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The process can be summarized as follows:

    Starting Material: Furfuryl alcohol

    Reagent: Thiophosgene

    Conditions: The reaction is conducted in an inert atmosphere, usually under nitrogen or argon, at a temperature range of 0-5°C to prevent decomposition.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Use of industrial reactors to handle larger volumes of reactants.

    Safety Measures: Implementation of safety protocols to handle toxic reagents like thiophosgene.

    Purification: The product is purified using distillation or recrystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Isothiocyanatomethyl)furan undergoes various chemical reactions, including:

    Electrophilic Substitution: Due to the electron-rich nature of the furan ring, it readily undergoes electrophilic substitution reactions.

    Addition Reactions: The compound can participate in addition reactions, particularly with nucleophiles.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and acids (e.g., sulfuric acid).

    Addition Reactions: Nucleophiles such as amines and alcohols are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Halogenated Derivatives: Formed through electrophilic halogenation.

    Aminated Derivatives: Formed through nucleophilic addition of amines.

    Oxidized Products: Various oxidized forms depending on the oxidizing agent used.

Comparison with Similar Compounds

    2-Furfurylamine: Similar structure but with an amine group instead of an isothiocyanate group.

    2-Furfuryl Alcohol: The precursor in the synthesis of 2-(Isothiocyanatomethyl)furan.

    2-Furylmethyl Isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group

Uniqueness: this compound is unique due to its isothiocyanate functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(isothiocyanatomethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NOS/c9-5-7-4-6-2-1-3-8-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXYINJACKJQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90963599
Record name 2-(Isothiocyanatomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4650-60-6
Record name 2-(Isothiocyanatomethyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4650-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furfuryl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004650606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Isothiocyanatomethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90963599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-furfuryl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.799
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Furfurylamine (9.71 g) is added over 30 minutes to a stirred, cooled mixture of 8.84 g of NaOH, 20 ml of CH2Cl2, 15 ml of H2O and 7.5 ml of CS2. The mixture is stirred 55 minutes in the ice bath and 600 ml of 5.25% aqueous NaOCl solution is added over 1 hour and 45 minutes (temperature is maintained at 8° C. or less). After stirring 16 hours at 20° C., the reaction mixture is extracted three times with CH2Cl2 (total volume of combined CH2Cl2 extracts is 600 ml). The CH2Cl2 extract is washed with 2×100 ml of H2O, dried with Na2SO4 and evaporated to give 12.4 g of crude furfurylisothiocyanate.
Quantity
9.71 g
Type
reactant
Reaction Step One
Name
Quantity
8.84 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 5.25% aqueous NaOCl solution (60 ml) is added to a stirred, cooled suspension of 1.9 g of ammonium furfuryldithiocarbamate in 20 ml of CH2Cl2 at such a rate that the temperature does not exceed 6° C. The mixture is stirred one hour at 20° C. and extracted with 3×50 ml of CH2Cl2. The combined extracts are washed with H2O (2×50 ml) dried (Na2SO2) and evaporated to afford 1.13 g of (81.2% yield) of crude furfurylisothiocyanate (NMR, IR are supportive of the structure).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
ammonium furfuryldithiocarbamate
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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